4-Bromo-1H-indol-5-amine - 176713-32-9

4-Bromo-1H-indol-5-amine

Catalog Number: EVT-3012837
CAS Number: 176713-32-9
Molecular Formula: C8H7BrN2
Molecular Weight: 211.062
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to introduce various aryl, alkenyl, or alkynyl groups at the 4th position of the indole ring [, ].
  • Amine Functionalization: The amine group can undergo acylation, alkylation, or sulfonylation reactions to introduce different substituents, providing handles for further structural diversification [, , ].
Applications
  • Medicinal Chemistry: It could serve as a starting material for the synthesis of diverse indole-based libraries for drug discovery, particularly for targeting diseases where other substituted indoles have shown activity, such as cancer [, , ], inflammation [, ], and neurological disorders [, , ].
  • Material Science: The presence of bromine and its ability to participate in cross-coupling reactions makes it a potential precursor for developing novel organic materials with tailored electronic and optical properties [].

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

    Compound Description: (2,3-Dihydro-1H-indol-5-ylmethyl)amine serves as a versatile intermediate in the synthesis of various disubstituted 1-(indolin-5-yl)methanamines. These methanamine derivatives hold potential pharmacological interest. []

    Relevance: This compound shares a similar core structure with 4-Bromo-1H-indol-5-amine: both feature an amine group attached to an indole ring system. The key difference lies in the saturation of the indole ring (2,3-dihydroindol in the related compound versus indol in the target compound) and the presence of a methylene spacer between the amine and the indole ring in the related compound.

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate

    Compound Description: This complex organic salt is synthesized by reacting 1,3,5-triaza-7-phosphaadmantane with 5-bromo-3-(4-methoxybenzylidene)-3-H-indol-1-ium tetrafluoroborate. []

5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine

    Compound Description: This compound acts as a potent and selective inhibitor of complement factor B (FB). It was investigated as a potential therapeutic agent for treating diseases associated with the alternative pathway (AP) of the complement system. []

    Relevance: This compound shares the 5-bromo-1H-indole core structure with 4-Bromo-1H-indol-5-amine. Additionally, both compounds possess an amine group substituted on the indole ring. They differ in the position of the amine group (position 4 in the related compound versus position 5 in the target compound) and the presence of additional substituents on the indole ring and the amine group.

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

    Compound Description: GSK2606414 represents a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It exhibits oral bioavailability and inhibits PERK activation in cells, making it a potential therapeutic candidate for diseases involving PERK activation. []

    Relevance: This compound features a 2,3-dihydro-1H-indol-5-yl substructure, which is structurally related to the 1H-indol-5-amine moiety found in 4-Bromo-1H-indol-5-amine. Both compounds share a substituted amine group on the indole ring, with GSK2606414 containing a more complex substituent.

2-(4-Bromo-1H-indol-3-yl)acetonitrile

    Compound Description: The crystal structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile has been reported. The compound exhibits a planar indole ring system with the acetonitrile group deviating from this plane. []

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

    Compound Description: This series of compounds functions as selective TYK2 inhibitors. They demonstrate promising potential for treating inflammatory bowel disease due to their ability to reduce pro-inflammatory cytokine production and alleviate inflammation symptoms. []

    Relevance: This class of compounds includes a 1H-indol-5-amine moiety within its structure, directly echoing the core structure of 4-Bromo-1H-indol-5-amine. The primary difference lies in the absence of the bromine substituent at position 4 of the indole ring in these derivatives.

[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine

    Compound Description: This compound is the product of a multistep synthesis involving a Stille cross-coupling reaction. []

    Relevance: The compound contains a 2-methyl-1H-indol-5-yl substructure, which is structurally analogous to the 1H-indol-5-amine core of 4-Bromo-1H-indol-5-amine. The key differences are the absence of the bromine atom in the related compound and the presence of a methyl substituent on the indole nitrogen.

2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives

    Compound Description: This series of compounds shows promising antimicrobial and antibiofilm activity against a range of bacterial and fungal species, including Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. Some derivatives exhibit potent inhibition of biofilm formation. []

4-Bromo-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide

    Compound Description: This newly synthesized indole derivative possesses a 4-bromobenzenesulfonate moiety that can act as a good leaving group. The molecule's structure has been confirmed through X-ray crystallography, revealing the sulfonyl group's sp3 hybridization. []

    Relevance: While both this compound and 4-Bromo-1H-indol-5-amine contain a bromo-substituted indole, the position of the bromine and the amine substituents differs. In this compound, the bromine is on the benzene ring attached to the sulfonamide group, and the amine is directly linked to position 7 of the indole ring.

5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines Derivatives

    Compound Description: This series of compounds acts as potent inhibitors of PIM-1 kinase. Quantitative structure-activity relationship (QSAR) studies, including 2D-QSAR modeling, have been performed to understand the structural features influencing their inhibitory activity. []

7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-carbonitrile

    Compound Description: This group of compounds was synthesized through a one-pot, three-component reaction. The compounds show potent anticancer activity against several human cancer cell lines, including colon and lung cancer cell lines. []

2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide (2N1HIA)

    Compound Description: 2N1HIA exhibits inhibitory effects on osteoclast differentiation, potentially by suppressing cathepsin K expression. It has demonstrated significant reduction in multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cell formation. This suggests its potential as a therapeutic agent for diseases related to excessive bone resorption, such as osteoporosis. []

(3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone Conjugates

    Compound Description: These conjugates demonstrate promising antiproliferative activity against various human cancer cell lines, including prostate, lung, cervical, and breast cancer cells. Mechanistic studies suggest that they may exert their effects by inhibiting tubulin polymerization, ultimately leading to apoptosis. []

Properties

CAS Number

176713-32-9

Product Name

4-Bromo-1H-indol-5-amine

IUPAC Name

4-bromo-1H-indol-5-amine

Molecular Formula

C8H7BrN2

Molecular Weight

211.062

InChI

InChI=1S/C8H7BrN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2

InChI Key

SWHSDPBTUKCMCJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C(=C1N)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.